Methyl 2,3,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-5-8(11(12)16-4)10(15-3)9(6-7)14-2/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUPNUZGTZGLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253227 | |
| Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110361-77-8 | |
| Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110361-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways
Esterification Approaches to Methyl 2,3,5-trimethoxybenzoate
The conversion of 2,3,5-trimethoxybenzoic acid to its methyl ester is a key step in the synthesis. Various esterification techniques, from traditional to contemporary, are utilized to achieve this transformation efficiently.
Fischer-Speier esterification stands as a cornerstone in organic synthesis for converting carboxylic acids and alcohols into esters using an acid catalyst. wikipedia.org This equilibrium-driven process typically involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orglibretexts.orgbyjus.com The reaction's reversibility necessitates strategies to drive the equilibrium toward the product, such as removing the water byproduct through methods like Dean-Stark distillation or using a large excess of the alcohol. wikipedia.orglibretexts.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. libretexts.orgbyjus.com While widely applicable, the yield of Fischer esterification can be limited by the equilibrium, with one study reporting a 65% yield when using equimolar amounts of reactants, which could be increased to 97% with a tenfold excess of the alcohol. masterorganicchemistry.com
A common procedure involves reacting the corresponding benzoic acid with an alcohol in the presence of a catalyst. For instance, the synthesis of methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate is achieved by treating 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid with methanol (B129727) and thionyl chloride, followed by heating.
Table 1: Key Aspects of Fischer-Speier Esterification
| Feature | Description |
| Reactants | Carboxylic acid and an alcohol (typically primary or secondary) wikipedia.org |
| Catalyst | Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) wikipedia.org |
| Conditions | Typically refluxing at temperatures between 60–110 °C wikipedia.org |
| Equilibrium Control | Use of excess alcohol or removal of water byproduct libretexts.org |
| Reaction Time | Varies from 1 to 10 hours wikipedia.org |
Modern advancements have introduced a variety of catalysts to improve the efficiency and environmental friendliness of esterification reactions. Heterogeneous catalysts, such as ion-exchange resins, zeolites, and supported heteropolyacids, offer advantages over traditional homogeneous catalysts like sulfuric acid by minimizing corrosion, simplifying separation, and reducing side reactions. dergipark.org.tr Heteropolyacids, in particular, are noted for their strong Brønsted acidity, low toxicity, and reusability, making them effective for esterification. researchgate.net Deep eutectic solvents (DESs) have also emerged as efficient and tunable catalysts for the esterification of benzoic acid, demonstrating high catalytic activity and stability. dergipark.org.tr In some cases, unconventional catalysts like tetrabutylammonium (B224687) tribromide (TBATB) have been shown to effectively catalyze esterification under mild conditions and with short reaction times. wikipedia.org
Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that significantly accelerates reaction rates, improves yields, and simplifies work-up procedures. ajrconline.orgrasayanjournal.co.in This technique has been successfully applied to various reactions, including esterifications. ajrconline.org For example, the esterification of 3-(2,4,5-trimethoxy)phenyl propionic acid with methanol in the presence of an acid catalyst under microwave irradiation was completed in just 3 minutes with a 94% yield. researchgate.net Microwave heating offers rapid and uniform heating, which can lead to shorter reaction times and cleaner reactions compared to conventional heating methods. ajrconline.orgindexcopernicus.com
Flow chemistry, another modern synthetic tool, offers precise control over reaction parameters, enhanced safety, and scalability. While specific examples for this compound are not detailed in the provided results, the principles of flow chemistry are applicable to esterification reactions, potentially offering continuous production and improved process control.
Synthesis of the 2,3,5-Trimethoxybenzoic Acid Precursor
The availability of 2,3,5-trimethoxybenzoic acid is paramount for the synthesis of its methyl ester. This precursor is typically prepared through multi-step synthetic sequences starting from simpler, commercially available benzene (B151609) derivatives.
The synthesis of polysubstituted benzene rings with specific substitution patterns, such as that in 2,3,5-trimethoxybenzoic acid, requires careful regioselective functionalization. This involves introducing substituents at desired positions on the benzene ring while avoiding the formation of unwanted isomers. For instance, the synthesis of 2-bromo-3,4,5-trimethoxybenzoic acid involves the regioselective bromination of 3,4,5-trimethoxybenzoic acid. Similarly, developing regioselective syntheses for substituted benzimidazoles has been a focus to control the position of functional groups, which can significantly impact biological activity. nih.gov The synthesis of spiro quinazolinones also relies on regioselective hydroalkoxylation. rsc.org
A multi-step synthesis of 2,3,4-trimethoxybenzoic acid starts from pyrogallic acid, which undergoes methylation, followed by bromination, cyanation, and finally hydrolysis to yield the desired product. google.comresearchgate.net The initial methylation of pyrogallic acid with dimethyl carbonate yields 1,2,3-trimethoxybenzene (B147658). researchgate.net This is then brominated to introduce a bromine atom at a specific position. researchgate.net
The construction of complex molecules like 2,3,5-trimethoxybenzoic acid often employs either linear or convergent synthetic strategies. libretexts.org A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages.
An example of a linear synthesis is the preparation of 2,3,4-trimethoxybenzoic acid from pyrogallic acid, which involves a four-step sequence of etherification, bromination, cyanidation, and hydrolysis, resulting in a total yield of 38.2%. google.com Another route to a related compound, 2-methyl-3-methoxy benzoic acid, starts from 3-chloro-o-xylene. google.com
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions in a single path. | Conceptually straightforward. | Overall yield can be low for long sequences. |
| Convergent Synthesis | Separate synthesis of fragments followed by coupling. | Higher overall yields for complex molecules. | Requires more planning and parallel synthesis efforts. |
Ortho- and Meta-Directing Effects in Methoxybenzene Functionalization
In electrophilic aromatic substitution reactions, the substituents on a benzene ring dictate the position of incoming electrophiles. leah4sci.com Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com
The methoxy (B1213986) group is a powerful ortho-, para-director. masterorganicchemistry.com This is because the oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.comkhanacademy.org This stabilization is most effective when the positive charge is on the carbon atom adjacent to the oxygen, allowing for the formation of an additional resonance structure where the oxygen bears the positive charge and all atoms have a full octet. khanacademy.org
In contrast, attack at the meta position does not allow for this direct resonance stabilization from the methoxy group. masterorganicchemistry.com As a result, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org While both ortho and para isomers are typically formed, the para product is often the major one due to reduced steric hindrance. masterorganicchemistry.comkhanacademy.org
Conversely, electron-withdrawing groups, such as the nitro group (-NO2) or carbonyl groups, are meta-directors. leah4sci.commasterorganicchemistry.com These groups deactivate the ring towards electrophilic substitution by withdrawing electron density, making the carbocation intermediate less stable. The deactivating effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. libretexts.org
Advanced Synthetic Route Development
The synthesis of trimethoxybenzoates, including this compound, has evolved, with chemists exploring various approaches to enhance efficiency and sustainability.
One-Step vs. Multi-Step Approaches to Trimethoxybenzoates
The construction of complex molecules like trimethoxybenzoates can be approached through either a one-step or a multi-step synthesis.
One-pot or one-step synthesis , where multiple reactions are carried out in the same reaction vessel without isolating intermediates, offers a more streamlined approach. nih.gov These methods are often more efficient in terms of time, resources, and waste generation. For example, a one-pot synthesis of a trimethoxybenzoate derivative was reported to be high-yielding by minimizing chemical waste and purification time. nih.gov However, designing effective one-pot syntheses can be challenging as reaction conditions must be compatible with all the reactants and intermediates.
The choice between a one-step and a multi-step approach often depends on the desired complexity of the target molecule, the availability of starting materials, and the desired level of control over the reaction.
Utilization of Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key aspects of green chemistry relevant to the synthesis of trimethoxybenzoates include:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents such as acetic acid. mdpi.comyoutube.com
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, like addition reactions, are preferred over those that generate significant byproducts. youtube.com
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. mdpi.com For instance, the use of biocatalysts like enzymes is a growing area in green synthesis, as they often operate under mild conditions with high selectivity. nih.gov
Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. mdpi.com
A study on the synthesis of 1,2,3-trimethoxybenzene from pyrogallic acid utilized dimethyl carbonate as a green methylating agent with an ionic liquid catalyst, achieving a high yield and demonstrating the application of green chemistry principles. researchgate.net
Optimization of Reaction Conditions and Yield
Maximizing the yield of the desired product is a critical aspect of synthetic chemistry. This is achieved through the careful optimization of various reaction parameters. semanticscholar.org
Key Parameters for Optimization:
| Parameter | Influence on Reaction | Example |
| Temperature | Reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to the formation of byproducts. semanticscholar.org | In the amination of 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal temperature was found to be 30°C to avoid hydrolysis of the sulfonyl chloride at higher temperatures. semanticscholar.org |
| Reaction Time | Conversion of reactants to products. Longer reaction times do not always lead to higher yields and can sometimes result in the formation of undesired products. semanticscholar.orgscielo.br | The optimal reaction time for the amination reaction was determined to be 5 hours, with no significant improvement in yield observed with extended time. semanticscholar.org |
| Molar Ratio of Reactants | Stoichiometry and reaction equilibrium. The ideal ratio ensures the complete consumption of the limiting reagent. researchgate.net | In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid was found to be 1:5. researchgate.net |
| Catalyst Concentration | Reaction rate. The amount of catalyst needs to be optimized to achieve a desirable reaction rate without causing unwanted side reactions. | In the synthesis of 2-amino-3,4,5-trimethoxybenzoic acid methyl ester, palladium on carbon was used as a catalyst for hydrogenation. prepchem.com |
| Solvent | Solubilization of reactants and influence on reaction pathways. The choice of solvent can significantly impact reaction rates and selectivity. scielo.br | In an oxidative coupling reaction, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to other solvents. scielo.br |
Chemical Reactivity and Derivatization Studies
Transformations at the Ester Moiety
The ester functional group of Methyl 2,3,5-trimethoxybenzoate is a key site for chemical modification, allowing for its conversion into other functional groups through reactions such as transesterification, hydrolysis, reduction, and other nucleophilic acyl substitutions.
Transesterification Reactions and Kinetics
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
Table 1: Illustrative Reaction Conditions for Acid-Catalyzed Transesterification
| Parameter | Condition |
| Reactant | This compound |
| Alcohol | Ethanol (excess) |
| Catalyst | Sulfuric Acid (catalytic amount) |
| Temperature | Reflux |
| Product | Ethyl 2,3,5-trimethoxybenzoate |
Note: This table represents typical conditions for acid-catalyzed transesterification of aromatic esters.
Hydrolysis Pathways and Stability
The hydrolysis of this compound to 2,3,5-trimethoxybenzoic acid and methanol (B129727) can be achieved under either acidic or basic conditions. The stability of the ester is pH-dependent.
Under basic conditions (saponification), a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. The rate of alkaline hydrolysis is influenced by the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, can affect the reaction rate. A study on the hydrolysis of substituted methyl benzoates showed that the presence of methoxy groups influences the electron density on the carbonyl carbon and thus the rate of nucleophilic attack. zenodo.org For instance, a meta-methoxy group can lead to a higher rate of hydrolysis compared to ortho or para-methoxy groups due to the absence of resonance interactions that would increase electron density on the carbonyl carbon. zenodo.org
Table 2: Relative Rate Constants for Alkaline Hydrolysis of Methoxy-Substituted Methyl Benzoates
| Substituent Position | Relative Rate Constant (k_rel) |
| ortho-methoxy | 1.0 |
| meta-methoxy | > 1.0 |
| para-methoxy | < 1.0 |
Note: This table illustrates the general trend of the effect of methoxy group position on the rate of alkaline hydrolysis of methyl benzoates, based on findings from related studies. zenodo.org Absolute values would require specific experimental determination for this compound.
Reduction Reactions (e.g., to Benzylic Alcohols)
The ester moiety of this compound can be reduced to the corresponding benzylic alcohol, (2,3,5-trimethoxyphenyl)methanol. Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comquora.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. chemistrysteps.comquora.comyoutube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.
Table 3: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Typical Product |
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Low | No reaction (typically) |
Nucleophilic Acyl Substitutions for Diverse Derivatives
Beyond hydrolysis and reduction, the ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles to generate a range of derivatives. A prominent example is the reaction with hydrazine to form hydrazides.
The synthesis of 3,4,5-trimethoxybenzohydrazide has been reported by reacting methyl 3,4,5-trimethoxybenzoate (B1228286) with hydrazine hydrate. ekb.eg A similar reaction pathway can be applied to this compound to yield 2,3,5-trimethoxybenzohydrazide. These hydrazide derivatives are valuable intermediates for the synthesis of more complex molecules, such as hydrazones, which have applications in medicinal chemistry. ekb.egorientjchem.org
Another important class of derivatives are amides, which can be synthesized by the reaction of the ester with amines (ammonolysis). This reaction often requires high temperatures and pressures or catalysis.
Aromatic Ring Reactivity and Functionalization
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. These groups increase the electron density of the ring, making it more nucleophilic.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
The methoxy groups are ortho, para-directing. In this compound, the positions for electrophilic attack are influenced by the combined directing effects of the three methoxy groups and the deactivating, meta-directing ester group. The most activated positions on the ring are C4 and C6.
Halogenation:
Halogenation, such as bromination, is a common electrophilic aromatic substitution reaction. Due to the highly activated nature of the ring, bromination of this compound is expected to proceed under mild conditions, potentially without a Lewis acid catalyst. The regioselectivity will be determined by the electronic and steric effects of the substituents. The C6 position is sterically less hindered and electronically activated by the ortho and para methoxy groups, making it a likely site for substitution.
Nitration:
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C4 | Ortho to -OCH₃ at C3, Para to -OCH₃ at C5 | Highly Activated |
| C6 | Ortho to -OCH₃ at C5 | Activated |
Analysis of Regioselectivity Induced by Methoxy Groups
Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. libretexts.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.org
Methoxy groups (-OCH₃) are strong activating groups. organicchemistrytutor.com The oxygen atom, through its lone pairs, can donate electron density into the aromatic π-system via resonance. libretexts.org This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This resonance donation preferentially increases the electron density at the positions ortho and para to the methoxy group, making these sites the most favorable for electrophilic attack. libretexts.orgorganicchemistrytutor.com Consequently, methoxy groups are classified as ortho, para-directors. youtube.com
In contrast, the methyl ester group (-COOCH₃) is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org Deactivating groups of this type are typically meta-directors. youtube.com
The potential sites for electrophilic substitution on the this compound ring are the C4 and C6 positions.
C4 Position: This position is ortho to the methoxy groups at C3 and C5.
C6 Position: This position is ortho to the methoxy group at C5 and para to the methoxy group at C3.
Both positions are strongly activated. The final regiochemical outcome of a specific electrophilic substitution reaction would likely be a mixture of C4 and C6 substituted products, with the ratio influenced by the specific electrophile used and steric hindrance effects. msu.edu The bulky nature of an incoming electrophile might favor substitution at the less sterically hindered position.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOCH₃ | C1 | Deactivating (Electron-withdrawing) | Meta |
| -OCH₃ | C2 | Activating (Electron-donating) | Ortho, Para |
| -OCH₃ | C3 | Activating (Electron-donating) | Ortho, Para |
| -OCH₃ | C5 | Activating (Electron-donating) | Ortho, Para |
Potential for Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SₙAr reactions are uncommon for most aromatic compounds because the electron-rich nature of the benzene ring repels nucleophiles. wikipedia.org For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These groups make the ring electron-deficient (electrophilic) and stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. chemistrysteps.comlibretexts.org
This compound is not a suitable substrate for conventional SₙAr reactions. The molecule lacks a good leaving group (like a halide) at any position. More importantly, the ring is substituted with three powerful electron-donating methoxy groups. masterorganicchemistry.com These groups increase the electron density of the ring, making it highly nucleophilic and thus unreactive towards attack by other nucleophiles. Therefore, the electronic properties of this compound are the opposite of what is required for activation towards nucleophilic aromatic substitution.
Oxidative Transformations of the Aromatic Nucleus
The electron-rich nature of the aromatic ring in this compound, due to the three methoxy substituents, makes it susceptible to oxidation. The oxidation of methoxy-substituted benzenes can proceed through various pathways depending on the oxidant and reaction conditions. For instance, 1,3,5-trimethoxybenzene (B48636) can undergo a one-electron oxidation to form a radical cation. chemicalbook.comnih.gov The oxidation of other methoxybenzenes, such as 1,4-dimethoxybenzene, can yield phenolic products and subsequently quinones. nih.gov
While specific studies on the oxidative transformation of the aromatic nucleus of this compound are not extensively documented, it can be inferred that under suitable oxidative conditions, the compound would be reactive. Potential transformations could include the formation of quinone-like structures, particularly if one or more methoxy groups are cleaved during the process. Stronger oxidation could lead to the cleavage and degradation of the aromatic ring itself.
Modifications and Cleavage of Methoxy Groups
The methoxy groups in this compound are ethers and can undergo cleavage reactions under specific conditions to yield the corresponding phenols.
Demethylation Strategies (e.g., Ether Cleavage to Phenols)
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often used to deprotect a phenol group. wikipedia.org This process, known as demethylation, typically requires strong reagents due to the general stability of the ether linkage. wikipedia.org
Common strategies for demethylation involve the use of strong acids or Lewis acids.
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are frequently used. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com
Lewis Acids: A wide range of Lewis acids can effect ether cleavage. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose. Other Lewis acids like aluminum chloride (AlCl₃) or magnesium iodide can also be employed. google.com
For a polysubstituted compound like this compound, a key challenge is achieving regioselective demethylation, i.e., cleaving one specific methoxy group while leaving the others intact. Regioselectivity can sometimes be achieved based on the electronic and steric environment of each methoxy group. For example, methods have been developed for the regioselective demethylation of the para-methoxy group in certain 3,4,5-trimethoxybenzoyl compounds using Lewis acids like aluminum chloride. google.com The selective removal of a methoxy group situated between two other substituents (ortho) has also been reported. google.com The application of such methods to this compound could potentially allow for the selective synthesis of different di-methoxy-hydroxybenzoate isomers.
| Reagent Class | Examples | General Conditions |
|---|---|---|
| Strong Protic Acids | HBr, HI | Often requires heat |
| Lewis Acids | BBr₃, BCl₃, AlCl₃ | Can often be performed at lower temperatures |
| Nucleophilic Reagents | Thiolates (e.g., EtSNa) | Requires high temperatures (e.g., in DMF) |
Incorporation into Complex Molecular Architectures through Reaction Chemistry
Substituted benzoic acids and their esters are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The trimethoxybenzoyl moiety, in particular, is a structural feature found in a number of bioactive compounds. For example, derivatives of 3,4,5-trimethoxybenzoic acid are precursors to important drugs such as the antibacterial agent Trimethoprim and the gastrointestinal drug Trimebutine maleate. google.compatsnap.com
This compound, with its specific substitution pattern, serves as a versatile starting material. The functional groups present—an ester and three methoxy groups—offer multiple handles for chemical modification.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.
The methoxy groups , as discussed, can be selectively or fully demethylated to reveal phenol functionalities, which can then be used in ether or ester formation, or participate in reactions like the Williamson ether synthesis.
The aromatic ring can undergo electrophilic substitution at the activated C4 or C6 positions to introduce new substituents, further elaborating the molecular structure.
Through a sequence of these reactions, the relatively simple scaffold of this compound can be incorporated into larger, more complex molecular architectures, highlighting its utility as a versatile intermediate in synthetic organic chemistry.
Table of Compounds
| Compound Name |
|---|
| 1,3,5-trimethoxybenzene |
| 1,4-benzoquinone |
| 1,4-dimethoxybenzene |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 4-methoxyphenol |
| Aluminum chloride |
| Boron tribromide |
| Hydrobromic acid |
| Hydroiodic acid |
| Magnesium iodide |
| This compound |
| Pyridine hydrochloride |
| Trimebutine maleate |
| Trimethoprim |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 2,3,5-trimethoxybenzoate. The substitution pattern of the methoxy (B1213986) groups and the methyl ester on the benzene (B151609) ring results in a unique set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons and the protons of the four methoxy groups. Due to the asymmetry of the molecule, the two aromatic protons are not chemically equivalent and would therefore exhibit separate resonances.
The aromatic protons, H-4 and H-6, would appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The coupling between these two protons would be a meta-coupling, with a small coupling constant (J) of approximately 2-3 Hz.
The four methyl groups (three on the aromatic ring and one from the ester functionality) would each give rise to a singlet, integrating to three protons each. The chemical shifts of the methoxy groups on the ring are influenced by their position relative to the electron-withdrawing ester group. The ester methyl protons are typically found around δ 3.8-3.9 ppm. The three methoxy groups attached to the ring would also have distinct chemical shifts, generally in the range of δ 3.7-4.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~6.7-6.9 | Doublet (d) | ~3.0 | 1H |
| H-6 | ~6.5-6.7 | Doublet (d) | ~3.0 | 1H |
| 2-OCH₃ | ~3.8-4.0 | Singlet (s) | - | 3H |
| 3-OCH₃ | ~3.7-3.9 | Singlet (s) | - | 3H |
| 5-OCH₃ | ~3.7-3.9 | Singlet (s) | - | 3H |
| COOCH₃ | ~3.8-3.9 | Singlet (s) | - | 3H |
Note: The predicted values are based on typical chemical shifts for substituted benzene derivatives and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, all eleven carbon atoms are expected to be chemically distinct, leading to eleven unique signals in the spectrum.
The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The six aromatic carbons will resonate between δ 100 and 160 ppm. The carbons bearing the electron-donating methoxy groups (C-2, C-3, and C-5) will be shifted downfield compared to the unsubstituted aromatic carbons. The carbon attached to the ester group (C-1) will also be significantly downfield. The aromatic carbons not directly attached to a substituent (C-4 and C-6) will appear at relatively higher fields.
The four methyl carbons from the methoxy groups will be observed in the upfield region of the spectrum, typically between δ 50 and 65 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166.0 |
| C-2 | ~158.0 |
| C-3 | ~153.0 |
| C-5 | ~150.0 |
| C-1 | ~125.0 |
| C-4 | ~110.0 |
| C-6 | ~105.0 |
| 2-OCH₃ | ~61.0 |
| 3-OCH₃ | ~56.0 |
| 5-OCH₃ | ~56.0 |
| COOCH₃ | ~52.0 |
Note: The predicted values are based on incremental calculations for substituted benzene rings and are for estimation purposes.
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-4 and H-6 to their corresponding carbon atoms, C-4 and C-6, and each of the four methyl proton signals to their respective methyl carbons.
The ester methyl protons (COOCH₃) to the carbonyl carbon (C=O) and C-1.
The aromatic proton H-6 to carbons C-1, C-2, and C-5.
The aromatic proton H-4 to carbons C-2, C-3, and C-5.
The methoxy protons at C-2 to C-2.
The methoxy protons at C-3 to C-3.
The methoxy protons at C-5 to C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful to confirm the substitution pattern by observing correlations between the methoxy protons and nearby aromatic protons. For instance, the 2-OCH₃ protons would be expected to show a NOE correlation with the H-6 proton.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pathways
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental formula of a compound, as well as its fragmentation pattern upon ionization.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This information is crucial for confirming the elemental composition.
Molecular Formula: C₁₁H₁₄O₅
Monoisotopic Mass: 226.08412 Da
An HRMS measurement providing a mass very close to this theoretical value would confirm the molecular formula and rule out other potential structures with the same nominal mass.
In an electron ionization (EI) mass spectrometer, this compound would undergo fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragments helps to confirm the structure. Key expected fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion with m/z 211.
Loss of the ester methyl radical (•CH₃): This would result in an ion at m/z 211.
Loss of formaldehyde (B43269) (CH₂O) from a methoxy group: This can lead to a fragment at m/z 196.
Cleavage of the ester group: Loss of the •COOCH₃ radical would produce a fragment at m/z 167.
Further fragmentation: The initial fragments can undergo further losses of CO, CH₃, or other small neutral molecules, leading to a complex but interpretable fragmentation pattern.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 226 | [M]⁺• | - |
| 211 | [M - •CH₃]⁺ | •CH₃ |
| 195 | [M - •OCH₃]⁺ | •OCH₃ |
| 183 | [M - •COOCH₃ + H]⁺ (rearrangement) | •COOCH₂ |
| 167 | [M - •COOCH₃]⁺ | •COOCH₃ |
Note: The relative intensities of these fragments would depend on their stability.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its ester and methoxy functional groups, as well as its aromatic core.
Key characteristic IR absorption bands for this compound can be predicted based on analogous structures. docbrown.infovscht.cznist.gov
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretching (Aliphatic) | -OCH₃, -COOCH₃ | 3000 - 2850 | Medium-Strong |
| C=O Stretching | Ester | 1730 - 1715 | Strong |
| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium |
| C-O Stretching (Aryl Ether) | Ar-O-CH₃ | 1275 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org For organic molecules, the most significant absorptions typically arise from π → π* and n → π* transitions in chromophores, which are light-absorbing functional groups. shu.ac.uk
In this compound, the benzene ring acts as the primary chromophore. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups function as auxochromes, which modify the absorption characteristics of the chromophore. These substituents, particularly the electron-donating methoxy groups, can cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity).
The primary electronic transitions observed are π → π* transitions associated with the conjugated π-system of the aromatic ring. libretexts.org The presence of multiple methoxy groups and the ester group influences the energy of the molecular orbitals, affecting the HOMO-LUMO gap. libretexts.orglibretexts.org The solvent environment can also influence the absorption spectrum; for instance, n → π* transitions often exhibit a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore/System | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~250 - 290 |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Table 3: Representative Crystallographic Data for a Related Substituted Anisole (1,3,5-Trichloro-2-methoxybenzene)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (assumed from similar structures) |
| a (Å) | 14.7538 |
| b (Å) | 3.9846 |
| c (Å) | 15.4810 |
| β (°) | 115.5031 |
| Volume (ų) | 821.42 |
| Z (molecules/unit cell) | 4 |
Note: Data is for 1,3,5-Trichloro-2-methoxybenzene and serves as an illustrative example. nih.gov
Detailed analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation. In this compound, steric hindrance between the ortho and meta substituents can cause the methoxy and ester groups to rotate out of the plane of the benzene ring. nih.gov This rotation affects the degree of electronic conjugation. Bond lengths within the aromatic ring are typically intermediate between single and double bonds, while the C=O bond of the ester is a characteristic short, strong bond.
Table 4: Typical Bond Lengths and Angles for Substituted Benzoate (B1203000) and Anisole Structures
| Bond/Angle | Type | Typical Value |
|---|---|---|
| C-C | Aromatic Ring | 1.39 - 1.41 Å |
| C=O | Ester Carbonyl | 1.20 - 1.23 Å |
| C-O | Ester Ether Linkage | 1.33 - 1.36 Å |
| Ar-O | Aryl Ether | 1.36 - 1.40 Å |
| O-CH₃ | Methyl Ether | 1.42 - 1.45 Å |
| C-C-C | Aromatic Ring Angle | ~120° |
| C-O-C | Methoxy Angle | 114° - 118° |
| C(Ar)-C(O)-O | Ester Angle | ~123° |
| C(Ar)-C(Ar)-O | Ring-to-Methoxy Angle | ~120° |
| Ar-O-C-H | Methoxy Torsional Angle | Can vary significantly due to steric effects nih.gov |
Note: These are generalized values from related structures. nih.govnih.govresearchgate.net
The packing of molecules within the crystal is governed by non-covalent intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the dominant interactions are expected to be van der Waals forces and dipole-dipole interactions arising from the polar ester and ether groups. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules like methyl 2,3,5-trimethoxybenzoate. These computational methods provide insights into molecular geometry, vibrational modes, and electronic behavior, which are crucial for understanding its chemical nature.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in conjunction with basis sets like 6-311+G(d,p) to perform geometry optimization and calculate vibrational frequencies. researchgate.net
The process of geometry optimization involves finding the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This is an iterative process where the energy and forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. stackexchange.com For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations using the B3LYP method with a 6-31G+(d,p) basis set were performed to determine its optimized structure. nih.gov
Once the optimized geometry is obtained, vibrational frequencies can be calculated. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated from these calculations. researchgate.net For instance, in aromatic compounds, C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net In a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were calculated using the B3LYP/6-311++G(d,p) method and found to be in good agreement with experimental data. mdpi.com Similarly, for 1,3,5-trimethoxybenzene (B48636), DFT calculations were used to simulate and interpret the infrared and Raman spectra, with a focus on the low-frequency modes related to methyl group librations. icm.edu.pl
The calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. researchgate.net The comparison between theoretical and experimental vibrational spectra aids in the assignment of observed spectral bands to specific molecular motions.
Table 1: Representative DFT Calculation Parameters
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, PBE, M06-2X |
| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |
| Geometry Optimization | Algorithm to find the minimum energy structure. | Berny algorithm, Eigenvector Following |
| Frequency Calculation | Computation of vibrational modes and their frequencies. | Harmonic approximation |
Ab Initio Methods for High-Level Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure and properties. dtic.mil However, they are computationally more demanding than DFT methods. dtic.mil
Ab initio calculations can be used to obtain a more precise description of the electronic wavefunction and energy of a molecule. This is particularly important for systems where electron correlation effects are significant. While no specific ab initio studies were found for this compound, the principles of these methods are broadly applicable. For example, ab initio calculations have been extensively used to study the electronic structure of various heteroaromatic molecules. dntb.gov.ua These methods are crucial for obtaining accurate ionization potentials, electron affinities, and excitation energies.
Conformational Analysis and Molecular Dynamics
The flexibility of this compound arises from the rotation of its substituent groups. Understanding its conformational preferences and dynamic behavior is essential for predicting its interactions and reactivity.
Energy Landscapes and Stable Conformations
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. rsc.org The collection of all possible conformations and their corresponding energies forms the potential energy landscape. nih.gov The most stable conformers correspond to the global and local minima on this landscape.
For flexible molecules, crystal packing forces can sometimes induce conformations that are higher in energy than the most stable gas-phase conformer. rsc.orgresearchgate.net Studies have shown that crystallization can select for higher energy conformers if they allow for more favorable intermolecular interactions. rsc.orgresearchgate.net In the case of a related compound, 5,6-dimethoxy-1-indanone, computational studies identified the most stable conformer based on energy differences. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time. nih.govunipa.it By simulating the motion of atoms based on a force field, MD can provide insights into the dynamic transitions between different conformations and the relative populations of different conformational states. nih.gov
Rotational Barriers of Substituents (e.g., Methoxy (B1213986) and Ester Groups)
The rotation of the methoxy and methyl ester groups in this compound is not entirely free but is hindered by rotational barriers. These barriers represent the energy required to rotate a substituent from a stable (low-energy) conformation to an unstable (high-energy) transition state.
The height of these barriers can be determined experimentally through techniques like microwave spectroscopy or computationally using quantum chemical methods. mdpi.com For instance, the rotational barrier of the methyl group in 2-methylthiophene (B1210033) has been determined both experimentally and computationally. mdpi.com Computational studies on related molecules like 1,3,5-trimethoxybenzene have also investigated the rotational potential of the methoxy groups. icm.edu.pl The magnitude of the rotational barrier is influenced by steric and electronic effects of neighboring substituents. mdpi.com For example, the presence of an electron-donating or electron-withdrawing group on an aromatic ring can affect the rotational barrier of an adjacent methyl group. mdpi.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using quantum chemical methods like DFT. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
By analyzing the distribution of the HOMO and LUMO across the molecule, one can predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu For instance, regions of the molecule with a high density of the HOMO are likely to be nucleophilic, while regions with a high density of the LUMO are likely to be electrophilic. ucsb.edu This information is valuable for understanding and predicting the outcomes of chemical reactions involving this compound. However, for large molecules, the delocalized nature of FMOs can sometimes make it difficult to pinpoint specific reactive sites. nih.gov
HOMO-LUMO Energy Gaps and Electron Transfer Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electrical transport properties, chemical reactivity, and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.gov Conversely, a large energy gap implies high kinetic stability and low reactivity. researchgate.net The energies of the HOMO and LUMO also relate to the molecule's ability to donate or accept electrons. A higher HOMO energy level suggests a better electron-donating capability, while a lower LUMO energy indicates a greater ability to accept electrons. These interactions are crucial in various chemical and biological processes, including the binding of a molecule to a receptor. researchgate.net
Table 1: Key Electronic Properties and Their Significance
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. nih.gov
The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-poor and are the preferred sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas usually denote regions of neutral or intermediate potential. nih.gov
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the carbonyl group of the ester, as these are the most electronegative atoms. researchgate.net These regions would be the most probable sites for interactions with electrophiles or for hydrogen bonding. The aromatic ring and the methyl groups would exhibit varying degrees of potential. Such a map provides crucial insights into the molecule's reactivity and its potential interactions with other molecules, which is fundamental in fields like drug design and material science. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, particularly those based on DFT, can be used to locate and characterize these transient structures. By analyzing the geometry and vibrational frequencies of the transition state, chemists can confirm that it is indeed a first-order saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.
For a molecule like this compound, computational studies could be designed to explore various reactions, such as its synthesis via esterification or its hydrolysis. For instance, in the esterification of the corresponding benzoic acid, modeling could pinpoint the transition state for the nucleophilic attack of methanol (B129727) on the protonated carboxylic acid. The calculated energy barrier of this transition state would provide a theoretical estimation of the reaction's feasibility and rate. While specific studies on this molecule were not found, the general methodology is well-established for analyzing reaction pathways in organic chemistry.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be a powerful aid in their structural characterization.
Theoretical calculations, often using DFT with appropriate basis sets, can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. epstem.net For this compound, these calculations would help in assigning the characteristic stretching and bending vibrations of its functional groups, such as the C=O of the ester, the C-O bonds of the methoxy groups, and the various vibrations of the benzene (B151609) ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netontosight.ai These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. For this compound, such predictions would be invaluable for assigning the specific chemical shifts of the different protons and carbons in its distinct chemical environments, including the aromatic protons, the methoxy protons, and the ester methyl protons. The accuracy of these predictions is often enhanced by including solvent effects in the computational model. ontosight.ai
Table 2: Computationally Predicted Spectroscopic Data (Hypothetical for this compound)
This table would typically be populated with calculated values to compare against experimental data for structural verification.
| Parameter | Functional Group | Predicted Value |
| IR Frequency (cm⁻¹) | C=O stretch (ester) | Value would be calculated |
| ¹H NMR Chemical Shift (ppm) | -OCH₃ protons | Values would be calculated |
| ¹³C NMR Chemical Shift (ppm) | C=O carbon (ester) | Value would be calculated |
Advanced Analytical Techniques in Research
Chromatographic Methods for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic techniques form the cornerstone of analytical procedures for Methyl 2,3,5-trimethoxybenzoate, enabling its separation from complex mixtures and the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of benzoic acid derivatives. ekb.eg The separation is typically achieved using a C18 column, where the stationary phase is nonpolar, and a polar mobile phase is used.
A typical HPLC method for the analysis of a related compound, Methyl 3-hydroxybenzoate, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The elution of compounds is monitored using a UV detector, as the benzene (B151609) ring in this compound exhibits strong UV absorbance. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from its impurities. ekb.eg
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development and may require optimization for specific applications involving this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. escholarship.org this compound, being a methyl ester, is generally amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.
For the analysis of similar methoxy-substituted methyl benzoates, a non-polar capillary column, such as one with a DB-5 stationary phase, is often used. nist.gov The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or nitrogen. eurl-pesticides.eu A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification.
Preparative Chromatography for Isolation of Analogs
When it is necessary to isolate larger quantities of this compound or its analogs for further study, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography. Both preparative HPLC and preparative GC can be used.
In preparative HPLC, larger columns with greater loading capacities are utilized. rsc.org The goal is to collect fractions containing the purified compound of interest. Similarly, preparative GC systems are equipped with larger columns and collection traps to isolate volatile compounds. The choice between preparative HPLC and GC depends on the volatility and thermal stability of the target compounds.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex mixtures containing this compound.
GC-MS for Reaction Monitoring and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds. escholarship.org In the context of this compound research, GC-MS is extensively used to monitor the progress of synthesis reactions and to identify the main product, byproducts, and any unreacted starting materials. escholarship.org
The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass spectral data for each separated component. The mass spectrum is a fingerprint of the molecule, showing its molecular weight and fragmentation pattern upon electron ionization. This fragmentation pattern is highly specific and can be used to confirm the structure of this compound and to identify unknown impurities by comparing the obtained spectra with spectral libraries or by interpreting the fragmentation pathways. For instance, GC-MS analysis of related methoxybenzoates shows characteristic fragments that are useful for their identification. researchgate.net
Table 2: Expected GC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C11H14O5 |
| Molecular Weight | 226.23 g/mol |
| Retention Index (non-polar column) | ~1600-1700 |
| Key Mass Fragments (m/z) | 226 (M+), 211 (M+-CH3), 195 (M+-OCH3), 183, 168, 153 |
This data is predicted based on the structure of this compound and typical fragmentation patterns of similar compounds.
LC-MS for Non-Volatile Components and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.org This technique is particularly valuable for the analysis of non-volatile or thermally labile compounds that are not suitable for GC analysis. nih.gov
In the analysis of samples containing this compound, LC-MS can be used to detect and quantify trace-level impurities, degradation products, or metabolites in various matrices. ijper.org The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the generation of intact molecular ions, providing clear molecular weight information. rsc.org Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, enabling the targeted analysis of specific compounds in complex mixtures. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in analytical chemistry, employed to determine the elemental composition of a sample. In the context of novel or synthesized compounds like this compound, it serves as a fundamental method for validating the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. This validation is a critical step to confirm the identity and purity of a synthesized compound.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the substance is combusted in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides—are collected and measured. The masses of these products are then used to calculate the percentage by mass of each element in the original sample. The oxygen content is typically determined by difference, though it can also be measured directly through pyrolysis.
For this compound, the theoretical molecular formula is C₁₁H₁₄O₅. nih.govnih.govnih.gov Based on this formula, the expected elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). This theoretical data provides a benchmark against which experimentally obtained results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and, by extension, the successful synthesis of the target compound.
Detailed Research Findings
The theoretical percentages for each element are calculated as follows:
Carbon (C): (11 * 12.011) / 226.23 * 100% = 58.36%
Hydrogen (H): (14 * 1.008) / 226.23 * 100% = 6.23%
Oxygen (O): (5 * 15.999) / 226.23 * 100% = 35.41%
In a research setting, an elemental analyzer would be used to obtain experimental values. For a sample of pure this compound, the expected results would be very close to these theoretical percentages, typically within a ±0.4% margin of error, which is a standard for confirming the empirical formula. Any significant deviation from these values would suggest the presence of impurities or that the incorrect compound was synthesized.
The data is presented in the interactive table below.
Table 1: Elemental Analysis Data for this compound (C₁₁H₁₄O₅)
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass in Formula ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 58.36 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.23 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 35.41 |
| Total | 226.228 | 100.00 |
Advanced Research Applications and Utility in Chemical Science
Role as a Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that aids in planning a synthetic route. ontosight.ai While substituted benzoates are common synthons in organic chemistry, specific documented examples of Methyl 2,3,5-trimethoxybenzoate serving this role are not prevalent in the reviewed literature.
Precursor in the Synthesis of Non-Biologically Active Molecular Frameworks
There is no readily available scientific literature detailing the use of this compound as a precursor for the synthesis of non-biologically active molecular frameworks. Research in this area appears to be unrecorded or not publicly disseminated.
Methodological Development in Organic Synthesis
Similarly, a review of existing research reveals no specific instances where this compound has been a key compound in the development of new synthetic methodologies.
Applications in Materials Science
The application of organic molecules in materials science is a burgeoning field. However, the potential of this compound in this domain appears to be an untapped area of research.
Monomer or Building Block for Specialty Polymers and Copolymers
There is no available data to suggest that this compound has been utilized as a monomer or building block for the creation of specialty polymers or copolymers.
Components in Organic Electronic Devices (e.g., for optical or charge transport properties)
The exploration of organic compounds for electronic applications is an active area of research. However, no studies have been identified that investigate the optical or charge transport properties of this compound or its incorporation into organic electronic devices.
Potential as an Ultraviolet Absorber in Non-Biological Media
While the related compound, methyl 3,4,5-trimethoxybenzoate (B1228286), has been noted for its potential use as a UV absorber, there is no specific information available regarding the ultraviolet absorption properties of this compound in non-biological contexts.
Contribution to Fundamental Organic Chemistry Research
Substituted benzoates are foundational molecules in the study of organic chemistry. The interplay of substituent effects on the aromatic ring, including both electronic and steric influences, offers a rich field for mechanistic and synthetic exploration. The specific arrangement of three methoxy (B1213986) groups and a methyl ester function on the benzene (B151609) ring in this compound makes it an interesting, though apparently seldom-studied, candidate for such research.
Aromatic esters are frequently employed as starting materials or substrates in the development of new synthetic methodologies. The electron-donating methoxy groups and the electron-withdrawing ester group on this compound create a unique electronic environment on the aromatic ring, which could be harnessed to explore novel reaction pathways.
While specific studies detailing the use of this compound as a substrate in novel catalytic systems are scarce, its isomer, methyl 3,4,5-trimethoxybenzoate, serves as a precursor in the synthesis of various compounds, including the drug Trimebutine. wikipedia.org The synthesis of such molecules often involves multiple steps where the trimethoxybenzoyl moiety is modified, illustrating how these scaffolds can be central to complex synthetic routes. wikipedia.org The development of efficient computational methods, such as those using generative adversarial networks (GANs), is a modern approach to exploring potential energy surfaces and identifying reaction pathways for complex molecules, a technique that could theoretically be applied to predict the reactivity of this compound. chemrxiv.org
The exploration of catalytic systems often involves using substrates with varying electronic and steric properties to test the scope and limitations of a new catalyst. For instance, in reactions involving C-H activation or cross-coupling, the specific substitution pattern of a molecule like this compound would present a unique challenge and opportunity for a given catalytic system. However, published research tends to focus on more readily available or synthetically strategic isomers.
The study of structure-activity relationships (SAR) and structure-reactivity relationships is a cornerstone of physical organic chemistry, aiming to quantify how a molecule's structure influences its chemical reactivity or biological activity. The substitution pattern of an aromatic compound is a key determinant of its reactivity towards electrophiles and nucleophiles.
In broader studies on substituted aromatic compounds, it has been shown that the number and position of methoxy groups can significantly influence biological activity. For example, in a study on betulinic acid derivatives, di- and tri-methoxy substituted compounds showed different potencies as HIV inhibitors, highlighting the importance of the substitution pattern. nih.gov Although this study did not include the 2,3,5-trimethoxy pattern, it underscores the principle that isomeric differences have tangible effects on molecular properties and interactions. nih.gov Comparative SAR studies on other classes of compounds, such as triazoles and pyrazoles, also demonstrate how subtle structural changes can delineate binding contributions and biological activity. nih.gov
The specific electronic and steric environment of this compound, governed by its unique substitution pattern, could be quantitatively studied using techniques like Hammett analysis or computational chemistry to predict and understand its reactivity in various organic transformations. Such studies are fundamental to rationally designing experiments and predicting the outcomes of chemical reactions. mdpi.com
Data Tables
Table 1: Properties of this compound and a Common Isomer
| Property | This compound | Methyl 3,4,5-trimethoxybenzoate |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₅ | C₁₁H₁₄O₅ nih.gov |
| Molecular Weight | 226.23 g/mol | 226.23 g/mol nih.gov |
| IUPAC Name | This compound | Methyl 3,4,5-trimethoxybenzoate nih.gov |
| CAS Number | 26844-33-9 | 1916-07-0 nih.gov |
| General Reactivity | Electron-rich aromatic ring due to three methoxy groups, moderated by the deactivating ester group. Steric hindrance at positions adjacent to substituents. | Symmetrical substitution pattern. High electron density on the aromatic ring. nih.gov |
Q & A
Q. What are the common synthetic routes for methyl 3,4,5-trimethoxybenzoate, and what experimental parameters are critical for optimization?
Methyl 3,4,5-trimethoxybenzoate is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with methanol under acidic catalysis. Evidence also highlights electrophilic substitution strategies, such as bromination or nitration of methyl gallate derivatives, to introduce functional groups (Scheme 1 in ). Key parameters include reaction temperature (e.g., 35–60°C for stepwise triazine coupling in ), stoichiometric ratios of reagents (e.g., DIPEA as a base in ), and purification methods like recrystallization or column chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) is essential to ensure completion .
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of methyl 3,4,5-trimethoxybenzoate?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control ( ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural assignments, particularly resolving methoxy (δ 3.7–3.9 ppm) and ester carbonyl (δ ~165 ppm) signals. Mass spectrometry (MS) validates molecular weight (226.23 g/mol), while melting point analysis (82–83°C) provides additional purity verification ( ).
Q. What are the primary research applications of methyl 3,4,5-trimethoxybenzoate in pharmacology and materials science?
The compound serves as a precursor in synthesizing bioactive derivatives, such as opiate receptor agonists ( ) and thiophene-based enzyme inhibitors (). Its trimethoxybenzoyl moiety enhances lipophilicity, improving cellular uptake in drug candidates. In materials science, it is used in fluorescent probes for molecular imaging () and as a monomer in polymer synthesis due to its aromatic stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for methyl 3,4,5-trimethoxybenzoate derivatives?
SAR studies require systematic modification of the trimethoxybenzoyl scaffold. For example:
- Electrophilic substitution : Introduce halogens or nitro groups at specific positions to assess electronic effects on bioactivity ().
- Ester hydrolysis : Compare free acid derivatives to evaluate esterase susceptibility ().
- Functional group masking : Protect methoxy groups to study their role in receptor binding ( ). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock) can correlate structural changes with activity .
Q. How can contradictions in reported biological activity data for methyl 3,4,5-trimethoxybenzoate derivatives be resolved?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media).
- Batch consistency : Verify compound purity via HPLC and elemental analysis ( ).
- Orthogonal assays : Validate results using multiple techniques (e.g., fluorescence-based vs. radiometric assays for receptor binding in ) .
Q. What are the key challenges in derivatizing methyl 3,4,5-trimethoxybenzoate for targeted drug delivery, and how can they be addressed?
Challenges include:
- Steric hindrance : The bulky trimethoxy group limits reactivity at the para position. Solutions involve using milder catalysts (e.g., DMAP in acylations) or orthogonal protecting groups ( ).
- Solubility : Poor aqueous solubility can hinder bioavailability. PEGylation or nanoparticle encapsulation improves dispersion ().
- Metabolic stability : Ester hydrolysis in vivo may reduce efficacy. Prodrug strategies (e.g., carbamate linkages in ) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
